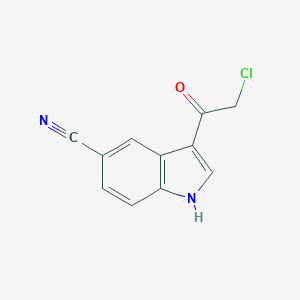

3-(2-chloroacetyl)-1H-Indole-5-carbonitrile

Description

Properties

IUPAC Name |

3-(2-chloroacetyl)-1H-indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O/c12-4-11(15)9-6-14-10-2-1-7(5-13)3-8(9)10/h1-3,6,14H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLEBTHHPYINQMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=CN2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10577556 | |

| Record name | 3-(Chloroacetyl)-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115027-08-2 | |

| Record name | 3-(2-Chloroacetyl)-1H-indole-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115027-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloroacetyl)-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-chloroacetyl)-1H-indole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known properties of 3-(2-chloroacetyl)-1H-indole-5-carbonitrile. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogs, particularly (3-chloroacetyl)-indole (3CAI), to infer its chemical, physical, and biological characteristics. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering insights into its potential as a therapeutic agent, likely as an AKT inhibitor with anticancer properties.

Chemical and Physical Properties

Based on its structure and data from commercial suppliers, the following properties can be attributed to this compound.

| Property | Value | Source |

| CAS Number | 115027-08-2 | [1][2] |

| Molecular Formula | C₁₁H₇ClN₂O | [1][2] |

| Molecular Weight | 218.64 g/mol | [1][2] |

| Appearance | Likely a solid | Inferred |

| Purity | Available up to 95% | [2] |

| Solubility | Soluble in organic solvents like DMSO | Inferred from related compounds[3] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [1] |

Biological Activity and Potential Therapeutic Applications

While direct biological data for this compound is not extensively published, the activity of the closely related compound, (3-chloroacetyl)-indole (3CAI), suggests a strong potential for anticancer applications through the inhibition of the AKT signaling pathway.

Mechanism of Action: AKT Inhibition

(3-chloroacetyl)-indole (3CAI) has been identified as a specific, allosteric inhibitor of AKT (also known as Protein Kinase B).[4][5] AKT is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and metabolism. Its overactivation is a common feature in many cancers, making it a key therapeutic target.[4][5]

The chloroacetyl group at the 3-position of the indole ring is a reactive electrophile that can form a covalent bond with nucleophilic residues, such as cysteine, in the target protein. This covalent modification can lead to irreversible inhibition. Given the structural similarity, it is highly probable that this compound also functions as an AKT inhibitor. The 5-carbonitrile group may influence the compound's potency, selectivity, and pharmacokinetic properties.

Anticancer Potential

Derivatives of indole-3-carbinol, a natural product found in cruciferous vegetables, have shown promise as anticancer agents.[4][5] 3CAI, a synthetic derivative, exhibits significantly more potent growth-inhibitory and pro-apoptotic effects in colon cancer cells compared to its parent compound.[4][5] It has been shown to suppress the downstream targets of AKT, such as mTOR and GSK3β, and to inhibit tumor growth in vivo.[4][5]

Based on these findings, this compound is a strong candidate for investigation as an anticancer agent, potentially with improved efficacy or a different spectrum of activity compared to 3CAI.

Experimental Protocols

Proposed Synthesis Workflow

The synthesis of this compound can be envisioned through a Friedel-Crafts acylation of indole-5-carbonitrile.

Caption: Proposed synthesis of this compound.

-

Reaction Setup: To a stirred solution of indole-5-carbonitrile in a suitable inert solvent (e.g., carbon disulfide or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), a Lewis acid catalyst (e.g., aluminum chloride) is added portion-wise at a low temperature (e.g., 0 °C).

-

Acylation: Chloroacetyl chloride is then added dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extraction: The product is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

In Vitro AKT Kinase Assay Workflow

To confirm the inhibitory activity of this compound against AKT, a standard in vitro kinase assay can be performed.

Caption: Workflow for an in vitro AKT kinase assay.

-

Reaction Mixture Preparation: A reaction buffer containing recombinant active AKT kinase, a suitable substrate (e.g., GSK3 fusion protein), and [γ-³²P]ATP is prepared.

-

Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

-

Incubation: The reaction is initiated by the addition of ATP and incubated at 30°C for a specific time (e.g., 30 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).

-

Detection: The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated ³²P is quantified using a scintillation counter.

-

IC₅₀ Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC₅₀) is calculated from the dose-response curve.

Signaling Pathway

The anticipated primary signaling pathway affected by this compound is the PI3K/AKT/mTOR pathway, a critical regulator of cell growth and survival.

Caption: The proposed inhibitory action on the AKT signaling pathway.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, precautions for handling similar chloroacetyl compounds and indole derivatives should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This compound is a promising but understudied molecule. Based on the data from its close analog, (3-chloroacetyl)-indole, it is likely a potent inhibitor of the AKT signaling pathway with significant potential as an anticancer agent. This technical guide provides a starting point for researchers interested in exploring its therapeutic applications. Further experimental validation of its synthesis, biological activity, and safety profile is essential to fully elucidate its properties and potential for drug development.

References

- 1. targetmol.cn [targetmol.cn]

- 2. calpaclab.com [calpaclab.com]

- 3. selleckchem.com [selleckchem.com]

- 4. (3-Chloroacetyl)-indole, a novel allosteric AKT inhibitor suppresses colon cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (3-Chloroacetyl)-indole, a novel allosteric AKT inhibitor, suppresses colon cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 3-(2-chloroacetyl)-1H-indole-5-carbonitrile (CAS Number: 115027-08-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-chloroacetyl)-1H-indole-5-carbonitrile, a key pharmaceutical intermediate. The document details its chemical and physical properties, outlines a probable synthetic pathway via Friedel-Crafts acylation, and explores its potential biological activity as an inhibitor of the PI3K/Akt/mTOR signaling pathway. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, providing detailed experimental protocols and conceptual frameworks to facilitate further investigation and application of this compound.

Chemical and Physical Properties

This compound is a heterocyclic organic compound with the molecular formula C₁₁H₇ClN₂O.[1][2] It serves as a crucial intermediate in the synthesis of various pharmacologically active molecules.[2]

| Property | Value | Source |

| CAS Number | 115027-08-2 | [1][2] |

| Molecular Formula | C₁₁H₇ClN₂O | [1][2] |

| Molecular Weight | 218.64 g/mol | [2] |

| Synonyms | 1H-Indole-5-carbonitrile, 3-(chloroacetyl)- | [1] |

Synthesis

The primary synthetic route for this compound is the Friedel-Crafts acylation of 1H-indole-5-carbonitrile with chloroacetyl chloride.[3][4] This electrophilic aromatic substitution reaction introduces the chloroacetyl group at the electron-rich C3 position of the indole ring. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or zirconium tetrachloride (ZrCl₄).[5][6]

Proposed Experimental Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on established methods for Friedel-Crafts acylation of indole derivatives.[7] Optimization of reaction conditions may be necessary to achieve optimal yield and purity.

Materials:

-

1H-Indole-5-carbonitrile

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, add a solution of 1H-indole-5-carbonitrile (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash successively with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. While specific spectral data for this compound is not readily available in the searched literature, the expected spectral features would include characteristic peaks for the indole ring protons and carbons, the carbonyl group, the methylene group adjacent to the chlorine, and the nitrile group.

Figure 1: Synthetic pathway for this compound.

Biological Activity and Mechanism of Action

While direct experimental data on the biological activity of this compound is limited in the available literature, its structural similarity to other known bioactive indole derivatives provides strong indications of its potential pharmacological role.

Potential as an AKT Inhibitor

A closely related analog, (3-chloroacetyl)-indole, has been identified as a novel, potent, and specific allosteric inhibitor of AKT (also known as Protein Kinase B).[8][9][10] AKT is a serine/threonine-specific protein kinase that plays a central role in the PI3K/Akt/mTOR signaling pathway, which is crucial for regulating cell growth, proliferation, survival, and metabolism.[8][9] Dysregulation of this pathway is a hallmark of many cancers.[8]

Given the presence of the critical 3-chloroacetyl-indole pharmacophore, it is highly probable that this compound also functions as an inhibitor of AKT. The chloroacetyl group can act as an electrophile, potentially forming a covalent bond with a nucleophilic residue in the allosteric binding site of the AKT protein.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade in cellular regulation. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which then recruits and activates AKT. Activated AKT phosphorylates a multitude of downstream targets, including mTOR, leading to the promotion of cell survival and proliferation and the inhibition of apoptosis. Inhibition of AKT disrupts this cascade, making it a prime target for cancer therapy.

Figure 2: The PI3K/Akt/mTOR signaling pathway and the proposed inhibitory action.

Comparative IC₅₀ Values of Indole-based AKT Inhibitors

While the specific IC₅₀ value for this compound against AKT is not available in the searched literature, the following table presents the IC₅₀ values of other indole-based compounds targeting the PI3K/Akt/mTOR pathway, providing a context for its potential potency.[8]

| Compound | Target | IC₅₀ (nM) | Cell Line |

| HA-1e (β-carboline series) | mTOR | 56 | - |

| HA-2c (indole series) | mTOR | 75 | - |

| HA-2g (indole series) | mTOR | 110 | - |

| HA-2l (indole series) | mTOR | 66 | - |

| HA-3d (quinoline series) | mTOR | 130 | - |

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of more complex molecules with therapeutic potential.

Intermediate in the Synthesis of Vilazodone

One of the notable applications of related indole-5-carbonitrile derivatives is in the synthesis of Vilazodone, an antidepressant.[9][11] Specifically, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile is a key intermediate in several synthetic routes to Vilazodone.[3][9] The chloroacetyl group in this compound provides a reactive handle for further chemical modifications, such as nucleophilic substitution reactions, to build more complex molecular architectures.

Figure 3: Role as a synthetic intermediate in drug development.

Conclusion

This compound is a synthetically valuable indole derivative with significant potential in drug discovery. Its probable synthesis via Friedel-Crafts acylation and its likely role as an inhibitor of the PI3K/Akt/mTOR signaling pathway make it an attractive scaffold for the development of novel therapeutics, particularly in the area of oncology. This technical guide provides a foundational understanding of its chemistry and potential biological activity, aiming to stimulate further research and unlock the full therapeutic potential of this and related compounds. Future work should focus on the experimental validation of its synthesis, the definitive determination of its biological targets and potency, and the exploration of its utility in the synthesis of new drug candidates.

References

- 1. calpaclab.com [calpaclab.com]

- 2. targetmol.cn [targetmol.cn]

- 3. CN107501159B - Synthesis method of vilazodone intermediate 3- (4-chlorobutyl) -5-cyanoindole - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. websites.umich.edu [websites.umich.edu]

- 8. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. (3-Chloroacetyl)-indole, a novel allosteric AKT inhibitor, suppresses colon cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Item - Alternative Approach to Synthesis of 3-(4-chloro butyl)-1H-indole-5-carbonitrile: A Key Intermediate of Vilazodone Hydrochloride, an Antidepressant Drug - Taylor & Francis Group - Figshare [tandf.figshare.com]

Spectroscopic and Synthetic Profile of 3-(2-chloroacetyl)-1H-indole-5-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data and a plausible synthetic protocol for the novel compound 3-(2-chloroacetyl)-1H-indole-5-carbonitrile. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established knowledge of structurally related compounds to predict its spectroscopic characteristics. The information herein serves as a valuable resource for the synthesis, purification, and characterization of this and similar indole derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this compound. These predictions are based on the analysis of spectroscopic data for various 3-acylindoles and indole-5-carbonitrile derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 12.5 | br s | 1H | N-H (indole) |

| ~8.5 - 8.7 | s | 1H | H-2 (indole) |

| ~8.2 - 8.4 | d | 1H | H-4 (indole) |

| ~7.6 - 7.8 | dd | 1H | H-6 (indole) |

| ~7.5 - 7.7 | d | 1H | H-7 (indole) |

| ~4.5 - 4.7 | s | 2H | -CH₂Cl |

Solvent: DMSO-d₆ br s: broad singlet, s: singlet, d: doublet, dd: doublet of doublets

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~190 - 195 | C=O (acetyl) |

| ~138 - 140 | C-7a (indole) |

| ~135 - 137 | C-2 (indole) |

| ~128 - 130 | C-3a (indole) |

| ~125 - 127 | C-6 (indole) |

| ~123 - 125 | C-4 (indole) |

| ~120 - 122 | C-5 (indole) |

| ~118 - 120 | -C≡N |

| ~115 - 117 | C-3 (indole) |

| ~112 - 114 | C-7 (indole) |

| ~45 - 50 | -CH₂Cl |

Solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 218/220 | [M]⁺∙ (Molecular ion peak, with isotope pattern for Cl) |

| 183 | [M - Cl]⁺ |

| 169 | [M - CH₂Cl]⁺ |

| 142 | [Indole-5-carbonitrile fragment]⁺ |

| 115 | [Further fragmentation of indole ring]⁺ |

Ionization Mode: Electron Ionization (EI)

Table 4: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3400 | Medium, Sharp | N-H Stretch (indole) |

| ~2220 - 2230 | Strong, Sharp | C≡N Stretch |

| ~1650 - 1670 | Strong | C=O Stretch (α,β-unsaturated ketone) |

| ~1580 - 1620 | Medium | C=C Stretch (aromatic/indole ring) |

| ~1420 - 1460 | Medium | C-H Bending (aromatic/indole ring) |

| ~700 - 800 | Strong | C-H Out-of-plane Bending (aromatic) |

| ~650 - 750 | Strong | C-Cl Stretch |

Experimental Protocols

The following sections provide detailed, generalized methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis: Friedel-Crafts Acylation of 1H-Indole-5-carbonitrile

This protocol describes a plausible synthetic route via the Friedel-Crafts acylation of 1H-indole-5-carbonitrile with chloroacetyl chloride.

Materials:

-

1H-Indole-5-carbonitrile

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add chloroacetyl chloride dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 1H-indole-5-carbonitrile in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing ice and 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the purified solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[1][2]

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.[2]

-

Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[3]

-

Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.[2]

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

-

Use standard pulse programs for both ¹H and ¹³C data acquisition.

-

Reference the chemical shifts to the residual solvent peak.

2. Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

For electrospray ionization (ESI), the sample solution is directly infused into the mass spectrometer.[4][5][6]

Data Acquisition (ESI):

-

Introduce the sample solution into the ESI source at a constant flow rate.[5]

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.[6][7]

-

A heated inert gas (e.g., nitrogen) is used to assist in desolvation.[4]

-

The resulting gas-phase ions are then directed into the mass analyzer.

-

Acquire the mass spectrum over an appropriate m/z range.

3. Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).[8]

-

Apply a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[8]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[8]

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the clean, empty salt plate and subtract it from the sample spectrum.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the synthesis and analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of a chemical compound.

Caption: Logical relationship in the Friedel-Crafts acylation synthesis.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. web.uvic.ca [web.uvic.ca]

- 4. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phys.libretexts.org [phys.libretexts.org]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 8. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of 3-Chloroacetyl Indoles

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the physical and chemical characteristics of 3-chloroacetyl indoles, with a primary focus on 3-chloroacetyl-1H-indole. The document covers available data on its physicochemical properties, spectroscopic profile, synthesis, and key biological activities, particularly its role as an allosteric inhibitor of the AKT signaling pathway. Detailed experimental protocols and visual diagrams of key processes are included to support research and development efforts in medicinal chemistry and drug discovery.

Introduction

Indole derivatives are a significant class of heterocyclic compounds widely found in natural products and synthetic molecules with diverse pharmacological activities. The introduction of a chloroacetyl group at the C3 position of the indole ring creates a reactive electrophilic center, making 3-chloroacetyl indoles valuable intermediates for the synthesis of more complex molecules and potential bioactive agents themselves. Notably, (3-chloroacetyl)-indole (also referred to as 3CAI) has been identified as a specific, allosteric inhibitor of the serine/threonine kinase AKT, a key node in cellular signaling pathways often dysregulated in cancer.[1][2][3][4][5] This guide consolidates the available technical information on 3-chloroacetyl indoles to serve as a resource for researchers in the field.

Physicochemical Properties

Specific experimental data for the physical properties of 3-chloroacetyl-1H-indole, such as its melting point, boiling point, and solubility, are not extensively reported in readily available literature. However, data for isomeric and related indole derivatives can provide useful reference points. It is important to note that substitution at the N1 versus the C3 position significantly impacts the physical properties of the molecule.

Table 1: Physical Properties of 3-Chloroacetyl Indole and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Physical Form |

| 3-Chloroacetyl-1H-indole | Not assigned | C₁₀H₈ClNO | 193.63 | Data not available | - |

| 1-(Chloroacetyl)-1H-indole | 61995-53-7 | C₁₀H₈ClNO | 193.63 | 115-121 | Solid |

| 7-(Chloroacetyl)indole | 135210-00-9 | C₁₀H₈ClNO | 193.63 | 96-98 | Solid |

| 3-Acetylindole | 703-80-0 | C₁₀H₉NO | 159.18 | 188-192 | Solid |

| 3-Chloro-1H-indole | 16863-96-0 | C₈H₆ClN | 151.59 | Data not available | - |

Note: The data for related compounds are provided for comparative purposes and should not be assumed to be the properties of 3-chloroacetyl-1H-indole.

Solubility: The solubility of 3-chloroacetyl-1H-indole has not been quantitatively reported. Based on its structure—a polar carbonyl group and a relatively nonpolar indole ring—it is expected to be soluble in polar organic solvents such as dichloromethane (CH₂Cl₂), chloroform (CHCl₃), ethyl acetate, and acetone. Its solubility in nonpolar solvents like hexanes is likely to be lower, and it is expected to be poorly soluble in water.

Spectroscopic Characteristics

Table 2: 1H and 13C NMR Spectral Data of Related Indole Compounds

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| 3-Chloroacetyl-1H-indole (Expected) | ~8.5 (s, 1H, NH), ~8.3 (s, 1H, H2), 7.2-8.2 (m, 4H, Ar-H), ~4.8 (s, 2H, CH₂Cl) | ~190 (C=O), ~137 (C7a), ~130 (C2), ~125 (C3a), 112-125 (Ar-C), ~115 (C3), ~46 (CH₂Cl) |

| 1-(Chloroacetyl)-1H-indole-3-carboxaldehyde[6] | 10.1 (s, 1H, CHO), 7.11-8.95 (m, 4H, Ar-H), 7.1 (s, 1H, indole ring H), 4.27 (s, 2H, CH₂) | Data not provided |

| 3-Acetylindole | 8.41 (br s, 1H, NH), 8.15 (d, 1H), 7.45-7.35 (m, 2H), 7.20-7.10 (m, 2H), 2.50 (s, 3H, CH₃) | 193.0, 137.2, 134.8, 126.2, 122.9, 122.0, 121.3, 116.8, 111.9, 27.4 |

Table 3: IR and Mass Spectrometry Data of Related Indole Compounds

| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrometry (m/z) |

| 3-Chloroacetyl-1H-indole (Expected) | ~3300 (N-H stretch), ~1640 (C=O stretch, ketone), ~1530, 1450 (aromatic C=C stretch) | M⁺ at 193/195 (due to ³⁵Cl/³⁷Cl isotopes). Key fragments may include loss of CH₂Cl, CO, and cleavage of the indole ring. |

| 1-(Chloroacetyl)-1H-indole-3-carboxaldehyde[6] | 3055-2568 (Ar-H), 1601 (C=O) | Data not provided |

| 3-Acetylindole | 3280 (N-H), 1650 (C=O) | M⁺ at 159. Fragments at 144 ([M-CH₃]⁺), 116 ([M-CH₃CO]⁺) |

Synthesis of 3-Chloroacetyl Indoles

The primary method for the synthesis of 3-chloroacetyl indoles is the Friedel-Crafts acylation of the indole nucleus with chloroacetyl chloride. This reaction is an electrophilic aromatic substitution where the C3 position of the indole is the most nucleophilic and, therefore, the preferred site of acylation.

General Reaction Scheme

Caption: General scheme for Friedel-Crafts acylation of indole.

Experimental Protocol: Synthesis of 3-Chloroacetyl-1H-indole

This protocol is a representative procedure based on general methods for Friedel-Crafts acylation of indoles.

Materials:

-

Indole

-

Chloroacetyl chloride

-

Diethylaluminum chloride (Et₂AlCl) or Aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add indole (1.0 eq). Dissolve the indole in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Lewis Acid: Slowly add a solution of diethylaluminum chloride (1.1 eq) in hexane to the stirred indole solution while maintaining the temperature at 0 °C. Stir the mixture for 15-30 minutes.

-

Addition of Acylating Agent: Add a solution of chloroacetyl chloride (1.2 eq) in anhydrous dichloromethane dropwise to the reaction mixture via the dropping funnel over 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water to quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 3-chloroacetyl-1H-indole.

Safety Precautions:

-

Chloroacetyl chloride and Lewis acids like aluminum chloride are corrosive and moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Anhydrous conditions are crucial for the success of the reaction.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 3-chloroacetyl indole.

Biological Activity and Signaling Pathways

3-Chloroacetyl-1H-indole (3CAI) has been identified as a potent and specific allosteric inhibitor of AKT (Protein Kinase B).[1] AKT is a central kinase in the PI3K/AKT/mTOR signaling pathway, which is crucial for regulating cell proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers.

Mechanism of Action

Unlike ATP-competitive inhibitors that bind to the kinase domain, 3CAI acts as an allosteric inhibitor, meaning it binds to a site on the AKT protein distinct from the ATP-binding pocket. This binding induces a conformational change in the protein that inhibits its kinase activity.[1][5] This allosteric inhibition prevents the phosphorylation of downstream AKT substrates, such as mTOR (mammalian target of rapamycin) and GSK3β (glycogen synthase kinase 3 beta).[1]

PI3K/AKT/mTOR Signaling Pathway Inhibition by 3-Chloroacetyl Indole

The inhibition of AKT by 3CAI leads to the downregulation of the PI3K/AKT/mTOR pathway. This results in decreased cell proliferation and the induction of apoptosis (programmed cell death) in cancer cells.[1][4]

Caption: Inhibition of the AKT signaling pathway by 3-chloroacetyl indole.

Experimental Protocol: In Vitro Kinase Assay

This protocol describes a general method to assess the inhibitory activity of 3-chloroacetyl indole on AKT kinase.

Materials:

-

Active AKT1 or AKT2 human recombinant protein

-

Kinase-specific substrate (e.g., a peptide substrate for AKT)

-

3-Chloroacetyl indole (dissolved in DMSO)

-

[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 10 mM MnCl₂, 1 mM DTT)

-

Protein loading buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager or luminescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of 3-chloroacetyl indole in DMSO. Further dilute in the kinase reaction buffer to achieve the desired final concentrations.

-

Kinase Reaction Setup: In a microcentrifuge tube or a well of a microplate, prepare a reaction mixture containing the kinase buffer, the active AKT enzyme, and its substrate.

-

Initiation of Inhibition: Add the diluted 3-chloroacetyl indole or DMSO (for control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.

-

Initiation of Kinase Reaction: Start the kinase reaction by adding ATP (e.g., 10 µCi of [γ-³²P]ATP).

-

Incubation: Incubate the reaction mixture at 30 °C for 30-60 minutes.

-

Termination of Reaction: Stop the reaction by adding an appropriate stop solution (e.g., protein loading buffer for radioactive assays, or a specific reagent for non-radioactive assays).

-

Detection:

-

For radioactive assay: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen. Visualize the phosphorylated substrate by autoradiography.

-

For non-radioactive assay (e.g., ADP-Glo™): Follow the manufacturer's instructions to measure the amount of ADP produced, which corresponds to kinase activity. This typically involves a series of reagent additions and luminescence measurement.

-

-

Data Analysis: Quantify the band intensity or luminescence signal. Plot the percentage of kinase inhibition versus the concentration of 3-chloroacetyl indole to determine the IC₅₀ value.

Conclusion

3-Chloroacetyl indoles, particularly 3-chloroacetyl-1H-indole, represent a class of compounds with significant potential in medicinal chemistry and chemical biology. While comprehensive data on their physical and chemical properties are still emerging, their role as specific allosteric inhibitors of AKT highlights their importance as a scaffold for the development of novel therapeutics, especially in oncology. The synthetic routes are accessible, primarily through Friedel-Crafts acylation, allowing for the generation of diverse analogues for structure-activity relationship studies. This guide provides a foundational resource for researchers, summarizing the current knowledge and providing practical protocols to facilitate further investigation into this promising class of indole derivatives.

References

- 1. (3-Chloroacetyl)-indole, a novel allosteric AKT inhibitor, suppresses colon cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

Potential Biological Activity of 3-(2-chloroacetyl)-1H-indole-5-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activity of the novel synthetic compound, 3-(2-chloroacetyl)-1H-indole-5-carbonitrile. Direct experimental data on this specific molecule is not yet available in peer-reviewed literature. Therefore, this document extrapolates its potential therapeutic activities based on the well-documented biological effects of its core structure, (3-chloroacetyl)-indole (3CAI), and the known influence of 5-carbonitrile and 5-chloro substitutions on the pharmacological properties of indole derivatives. The primary focus is on the potential for this compound to act as an anticancer agent through the inhibition of the AKT signaling pathway. Detailed experimental protocols for the comprehensive evaluation of its biological activity are also provided, along with visualizations of key signaling pathways and experimental workflows.

Introduction

Indole and its derivatives are a prominent class of heterocyclic compounds that form the scaffold for numerous natural and synthetic molecules with significant therapeutic properties. Their diverse biological activities have led to the development of several FDA-approved drugs for a range of diseases, particularly cancer. The indole nucleus can be readily modified at various positions, allowing for the fine-tuning of its pharmacological profile. This guide focuses on the potential of this compound, a compound that combines three key pharmacophoric features: a 3-chloroacetylated indole core, a known inhibitor of the AKT signaling pathway; a 5-carbonitrile group, which can enhance anticancer activity; and a chloroacetyl group, a reactive electrophile capable of forming covalent bonds with target proteins.

Core Structure Analysis: (3-chloroacetyl)-indole (3CAI) as an Allosteric AKT Inhibitor

The core structure of the compound of interest, (3-chloroacetyl)-indole (3CAI), has been identified as a potent and specific allosteric inhibitor of AKT (Protein Kinase B). AKT is a serine/threonine kinase that plays a central role in cell survival, proliferation, and metabolism. Its hyperactivation is a common feature in many human cancers, making it a critical target for cancer therapy.

Studies have shown that 3CAI effectively suppresses the growth of colon cancer cells both in vitro and in vivo. By binding to an allosteric site on the AKT protein, 3CAI inhibits its kinase activity, leading to the downregulation of its downstream signaling targets, including mTOR and GSK3β. This inhibition of the AKT pathway ultimately results in the induction of apoptosis and the suppression of tumor growth.[1][2]

Quantitative Biological Data for (3-chloroacetyl)-indole (3CAI)

The following table summarizes the reported in vitro and in vivo activities of the core structure, (3-chloroacetyl)-indole.

| Assay | Cell Line | Metric | Value | Reference |

| Cell Proliferation | HCT116 | IC50 | ~10 µM | [2] |

| In vivo Tumor Growth | HCT116 Xenograft | % Inhibition | 50% at 30 mg/kg | [2] |

Structure-Activity Relationship (SAR) and Predicted Activity Profile

While no direct biological data exists for this compound, we can infer its potential activity based on the known contributions of its functional groups.

-

3-Chloroacetyl Group: This group is crucial for the observed anti-AKT activity of 3CAI. It is a reactive electrophile that can potentially form a covalent bond with a nucleophilic residue in the allosteric binding pocket of AKT, leading to irreversible inhibition. This covalent modification could result in a more sustained and potent inhibitory effect compared to non-covalent inhibitors.

-

5-Carbonitrile Group: The addition of a carbonitrile group at the 5-position of the indole ring is a common strategy in the design of anticancer agents. This electron-withdrawing group can modulate the electronic properties of the indole ring, potentially enhancing its binding affinity to target proteins. Furthermore, the nitrile group can participate in hydrogen bonding interactions within the binding site, further stabilizing the drug-target complex. Several indole-5-carbonitrile derivatives have been reported to possess potent anticancer activities through various mechanisms.

Based on this SAR analysis, it is hypothesized that this compound will retain the AKT inhibitory activity of its core structure, with the potential for enhanced potency and a modified pharmacological profile due to the presence of the 5-carbonitrile group.

Predicted Signaling Pathway

The predicted primary mechanism of action for this compound is the inhibition of the PI3K/AKT/mTOR signaling pathway. The following diagram illustrates the key components of this pathway and the predicted point of intervention for the compound.

Caption: Predicted inhibition of the AKT signaling pathway.

Recommended Experimental Protocols

To elucidate the biological activity of this compound, a systematic experimental approach is recommended. The following protocols provide a framework for a comprehensive in vitro and in vivo evaluation.

In Vitro Evaluation

The initial phase of testing should focus on determining the cytotoxic and mechanistic properties of the compound in a panel of human cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., HCT116, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

-

Cell Treatment: Treat cancer cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

-

Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key proteins in the AKT pathway (e.g., p-AKT, total AKT, p-mTOR, total mTOR, p-GSK3β, total GSK3β, and GAPDH as a loading control).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Evaluation

Promising in vitro results should be followed by in vivo efficacy studies using animal models.

-

Tumor Implantation: Subcutaneously inject human cancer cells (e.g., HCT116) into the flank of athymic nude mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Compound Administration: Randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) at various doses daily or on a specified schedule.

-

Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

Experimental Workflow Visualization

The following diagram outlines the recommended experimental workflow for the comprehensive evaluation of this compound.

Caption: A stepwise approach for preclinical evaluation.

Conclusion

While direct experimental evidence is currently lacking for this compound, a comprehensive analysis of its structural components strongly suggests its potential as a novel anticancer agent. The well-established role of the (3-chloroacetyl)-indole core as a potent AKT inhibitor, combined with the anticipated favorable contributions of the 5-carbonitrile group, provides a solid rationale for its further investigation. The experimental protocols and workflows detailed in this guide offer a clear path for the systematic evaluation of its biological activity and therapeutic potential. Future studies are warranted to validate these hypotheses and to fully characterize the pharmacological profile of this promising compound.

References

The Discovery and Synthesis of Substituted 3-Acylindoles: A Technical Guide for Drug Development Professionals

Introduction: The indole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Among its many derivatives, substituted 3-acylindoles have garnered significant attention due to their versatile biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive literature review on the discovery and synthesis of this important class of compounds, with a focus on key synthetic methodologies, quantitative data, and detailed experimental protocols. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration and application of novel indole-based therapeutics.

Key Synthetic Methodologies

The synthesis of substituted 3-acylindoles can be broadly categorized into several key methodologies, each with its own advantages and substrate scope. The most prominent among these are the Friedel-Crafts acylation, Vilsmeier-Haack reaction, reactions involving organometallic reagents, and palladium-catalyzed reactions.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and widely used method for the direct C3-acylation of indoles. This electrophilic aromatic substitution reaction typically involves the use of an acylating agent (e.g., acyl chloride or anhydride) and a Lewis acid catalyst. However, challenges such as N-acylation of the indole nitrogen and the need for stoichiometric amounts of catalyst have led to the development of more refined and catalytic versions of this reaction.

Various Lewis acids have been employed to promote the regioselective C3-acylation of indoles. The choice of Lewis acid can significantly impact the reaction's efficiency and selectivity.

Experimental Workflow for Lewis Acid-Catalyzed Friedel-Crafts Acylation

Caption: General workflow for Lewis acid-catalyzed Friedel-Crafts acylation of indoles.

Quantitative Data for Lewis Acid-Catalyzed Friedel-Crafts Acylation

| Indole Derivative | Acylating Agent | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Indole | Propionic anhydride | Y(OTf)₃ (1) | [BMI]BF₄ | 120 (MW) | 5 min | 91 | [1] |

| 5-Methylindole | Propionic anhydride | Y(OTf)₃ (1) | [BMI]BF₄ | 120 (MW) | 5 min | 83 | [1] |

| 5-Methoxyindole | Propionic anhydride | Y(OTf)₃ (1) | [BMI]BF₄ | 120 (MW) | 5 min | 78 | [1] |

| 5-Chloroindole | Propionic anhydride | Y(OTf)₃ (1) | [BMI]BF₄ | 120 (MW) | 5 min | 92 | [1] |

| Indole | Benzoyl chloride | ZnO (50) | [BMIM]BF₄ | 40 | 3 | 92 | [2] |

| 2-Methylindole | Benzoyl chloride | ZnO (50) | [BMIM]BF₄ | 40 | 4 | 90 | [2] |

| 5-Methoxyindole | Benzoyl chloride | ZnO (50) | [BMIM]BF₄ | 40 | 6 | 86 | [2] |

Detailed Experimental Protocol: Y(OTf)₃-Catalyzed Acylation in an Ionic Liquid [1]

A mixture of indole (1 mmol), propionic anhydride (1.2 mmol), and Y(OTf)₃ (1 mol%) in [BMI]BF₄ (2 mL) was subjected to microwave irradiation at 120 °C for 5 minutes. After completion of the reaction (monitored by TLC), the reaction mixture was cooled to room temperature and water (10 mL) was added. The product was extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (hexane/ethyl acetate) to afford the desired 3-propionylindole.

To circumvent the use of metal-based Lewis acids, organocatalytic approaches have been developed. These methods often employ nucleophilic catalysts, such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), which activate the acylating agent towards electrophilic attack.[3]

Quantitative Data for DBN-Catalyzed Friedel-Crafts Acylation [3]

| Indole Derivative | Acylating Agent | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| N-Methylindole | Benzoyl chloride | DBN (15) | Toluene | 115 | 4 | 65 |

| 1,2-Dimethylindole | Benzoyl chloride | DBN (15) | Toluene | 115 | 2 | 88 |

| N-Methylpyrrole | Benzoyl chloride | DBN (15) | Toluene | 115 | 2 | 91 |

| N-Methylpyrrole | p-Nitrobenzoyl chloride | DBN (15) | Toluene | 115 | 2 | 93 |

| N-Methylpyrrole | p-Methoxybenzoyl chloride | DBN (15) | Toluene | 115 | 2 | 89 |

Detailed Experimental Protocol: DBN-Catalyzed Acylation of N-Methylindole [3]

To a solution of N-methylindole (1 mmol) in toluene (5 mL) was added DBN (0.15 mmol, 15 mol%). The mixture was heated to 115 °C, and benzoyl chloride (1.2 mmol) was added dropwise. The reaction mixture was stirred at 115 °C for 4 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate and washed with saturated aqueous NaHCO₃ and brine. The organic layer was dried over anhydrous MgSO₄ and concentrated. The residue was purified by flash column chromatography (silica gel, hexane/ethyl acetate) to give 3-benzoyl-N-methylindole.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation or acylation of electron-rich aromatic and heteroaromatic compounds, including indoles. The reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[4][5]

Experimental Workflow for the Vilsmeier-Haack Reaction

Caption: General workflow for the Vilsmeier-Haack acylation of indoles.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation of Indole [5]

To N,N-dimethylformamide (3.5 mL, 45.6 mmol), cooled in an ice bath, was added dropwise phosphorus oxychloride (2.08 mL, 22.8 mmol) with stirring at below 5 °C. After the addition, a solution of indole (2.18 g, 7.6 mmol) in DMF was added slowly. The cooling bath was removed, and the reaction mixture was stirred at 75 °C for 6 hours. The resulting solution was poured into ice-cooled water and made alkaline with aqueous NaOH solution (pH = 8-9). The precipitated product was collected by filtration, washed with water, and dried to afford indole-3-carboxaldehyde.

Reactions Involving Organometallic Reagents

Organometallic reagents, particularly Grignard reagents, can be employed in the synthesis of 3-acylindoles, often through the acylation of an indolyl Grignard reagent. More recently, the nucleophilic addition of Grignard reagents to 3-acylindoles has been explored for the synthesis of highly substituted indolines, which can then be oxidized to the corresponding indoles.[6][7]

Quantitative Data for Nucleophilic Addition of Grignard Reagents to 3-Acylindoles [6]

| 3-Acylindole | Grignard Reagent | Quenching/Reaction | Product | Yield (%) |

| 1-Methyl-3-benzoylindole | PhMgBr | trans-selective quench | trans-1-Methyl-2,3-diphenylindoline | 91 |

| 1-Boc-3-benzoylindole | PhMgBr | trans-selective quench | trans-1-Boc-2,3-diphenylindoline | 92 |

| 1-Methyl-3-benzoylindole | VinylMgBr | trans-selective quench | trans-1-Methyl-3-phenyl-2-vinylindoline | 60 |

| 1-Methyl-3-benzoylindole | p-TolMgBr | trans-selective quench | trans-1-Methyl-3-phenyl-2-(p-tolyl)indoline | 93 |

| 1-Methyl-3-benzoylindole | PhMgBr | cis-selective quench | cis-1-Methyl-2,3-diphenylindoline | 89 |

Detailed Experimental Protocol: Stereoselective Synthesis of trans-Indolines [6]

To a solution of the 3-acylindole (0.2 mmol) in anhydrous THF (2.0 mL) was added the Grignard reagent (0.4 mmol, 2.0 equiv) dropwise at 0 °C under a nitrogen atmosphere. The reaction mixture was allowed to warm to room temperature and stirred for 30 minutes. The reaction was then quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel to afford the trans-indoline product.

Palladium-Catalyzed Acylation

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for C-H functionalization, including the C3-acylation of indoles. These methods offer high regioselectivity and functional group tolerance, often under mild reaction conditions. One notable approach involves the palladium-catalyzed acylation of free (N-H) indoles with nitriles.[7][8]

Quantitative Data for Palladium-Catalyzed Acylation of Indoles with Nitriles [9]

| Indole Derivative | Nitrile | Ligand | Additive | Temp. (°C) | Time (h) | Yield (%) |

| Indole | Benzonitrile | 2,2'-Bipyridine | D-(+)-CSA | 120 | 36 | 81 |

| 5-Methoxyindole | Benzonitrile | 2,2'-Bipyridine | D-(+)-CSA | 120 | 36 | 95 |

| 5-Bromoindole | Benzonitrile | 2,2'-Bipyridine | D-(+)-CSA | 120 | 36 | 78 |

| Indole | Acetonitrile | 2,2'-Bipyridine | D-(+)-CSA | 120 | 36 | 95 |

| 2-Phenylindole | Acetonitrile | 2,2'-Bipyridine | D-(+)-CSA | 120 | 36 | 92 |

Detailed Experimental Protocol: Palladium-Catalyzed Acylation with Nitriles [9]

A mixture of the indole (0.4 mmol), nitrile (0.6 mmol), Pd(OAc)₂ (5 mol%), 2,2'-bipyridine (6 mol%), D-(+)-camphorsulfonic acid (0.6 mmol), and water (0.8 mmol) in N-methylacetamide (1.0 mL) was heated at 120 °C for 36 hours in a sealed tube. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate, washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, and concentrated. The residue was purified by column chromatography on silica gel to give the desired 3-acylindole.

Biological Activities and Signaling Pathways

Substituted 3-acylindoles exhibit a wide range of biological activities, with anticancer and antimicrobial properties being among the most extensively studied.

Anticancer Activity

Many indole derivatives, including 3-acylindoles, have been shown to possess potent anticancer activity through various mechanisms. These include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis, and the modulation of key signaling pathways involved in cell proliferation, survival, and metastasis.[10]

Inhibition of Tubulin Polymerization

Certain 3-acylindole derivatives act as inhibitors of tubulin polymerization, binding to the colchicine-binding site on β-tubulin. This prevents the formation of microtubules, essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.

Signaling Pathway: Tubulin Polymerization Inhibition

Caption: Mechanism of action of 3-acylindoles as tubulin polymerization inhibitors.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Some indole compounds have been shown to inhibit this pathway at various points, leading to decreased cancer cell viability.[11][12]

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Indole Compounds

Caption: Simplified diagram of the PI3K/Akt/mTOR pathway and its inhibition by indole compounds.

Antimicrobial Activity

3-Acylindoles and related indole derivatives have also demonstrated promising antimicrobial activity against a range of pathogenic bacteria and fungi. A key mechanism of action is the disruption of the bacterial cell membrane integrity.

Mechanism of Antimicrobial Action: Membrane Disruption

Certain indole-based compounds can insert into the lipid bilayer of bacterial cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately, cell death. This mechanism is attractive as it is less likely to induce resistance compared to targeting specific enzymes.[13]

Conclusion

Substituted 3-acylindoles represent a valuable class of compounds with significant potential in drug discovery and development. The synthetic methodologies outlined in this guide, from classic Friedel-Crafts reactions to modern palladium-catalyzed approaches, provide a robust toolkit for the generation of diverse chemical libraries. The demonstrated anticancer and antimicrobial activities, coupled with an increasing understanding of their mechanisms of action, underscore the importance of continued research into this promising scaffold. This guide serves as a foundational resource for scientists dedicated to harnessing the therapeutic potential of substituted 3-acylindoles.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Item - Palladium (II) - Catalyzed C3-Selective Friedel-Crafts Reaction of Indoles with Aziridines - University of Wollongong - Figshare [ro.uow.edu.au]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ijpcbs.com [ijpcbs.com]

- 5. growingscience.com [growingscience.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]

- 9. Organocatalytic Friedel–Crafts arylation of aldehydes with indoles utilizing N-heterocyclic iod(az)olium salts as halogen-bonding catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis, biological evaluation, and molecular docking investigation of 3-amidoindoles as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

The Pivotal Role of 3-(2-chloroacetyl)-1H-indole-5-carbonitrile in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 3-(2-chloroacetyl)-1H-indole-5-carbonitrile, a key pharmaceutical intermediate. The document outlines its chemical properties, a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and its critical application in the synthesis of advanced pharmaceutical agents. A significant focus is placed on its role as a precursor to Vilazodone, a modern antidepressant. The mechanism of action of Vilazodone, involving a dual activity on serotonin pathways, is elucidated with a corresponding signaling pathway diagram. This guide is intended to be a comprehensive resource for researchers and professionals involved in drug discovery and development, offering structured data, detailed methodologies, and visual representations of complex chemical and biological processes.

Introduction

This compound is a specialized organic molecule that has garnered significant attention in medicinal chemistry and pharmaceutical development. Its indole core, substituted with a reactive chloroacetyl group at the 3-position and a nitrile group at the 5-position, makes it a versatile building block for the synthesis of complex heterocyclic compounds with notable biological activity. The presence of the electrophilic chloroacetyl group allows for facile nucleophilic substitution reactions, providing a straightforward route to introduce a variety of functional moieties, particularly those containing amine groups, such as piperazine rings. This reactivity profile is central to its utility in constructing pharmacologically active agents.

This guide will delve into the technical aspects of this intermediate, providing a comprehensive overview for researchers and drug development professionals.

Chemical Properties and Synthesis

The structural features of this compound dictate its chemical reactivity and utility as a pharmaceutical intermediate.

| Property | Value |

| Molecular Formula | C₁₁H₇ClN₂O |

| Molecular Weight | 218.64 g/mol |

| CAS Number | 115027-08-2 |

| Appearance | Expected to be a solid |

| Key Functional Groups | Indole, Chloroacetyl, Nitrile |

Synthesis: The primary route for the synthesis of this compound is the Friedel-Crafts acylation of 1H-indole-5-carbonitrile with chloroacetyl chloride in the presence of a Lewis acid catalyst. This electrophilic aromatic substitution reaction preferentially occurs at the electron-rich C3 position of the indole ring.

Experimental Protocol: Friedel-Crafts Acylation

The following is a representative experimental protocol for the synthesis of this compound, adapted from analogous procedures for similar indole derivatives.

Materials:

-

1H-indole-5-carbonitrile

-

Chloroacetyl chloride

-

Anhydrous Aluminum chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane under a nitrogen atmosphere.

-

Formation of Acylium Ion: The suspension is cooled to 0°C using an ice bath. A solution of chloroacetyl chloride (1.0 to 1.2 equivalents) in anhydrous dichloromethane is added dropwise to the stirred suspension via the dropping funnel. The mixture is stirred at 0°C for 15-30 minutes to allow for the formation of the acylium ion complex.

-

Acylation Reaction: A solution of 1H-indole-5-carbonitrile (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture, maintaining the temperature below 5°C. After the addition is complete, the reaction is stirred at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup: The reaction mixture is carefully poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.

-

Extraction and Purification: The aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Quantitative Data (Expected):

Based on analogous reactions, the following data can be anticipated.

| Parameter | Expected Value |

| Yield | 70-90% |

| Purity (crude) | >85% |

| Purity (purified) | >98% (by HPLC) |

Application as a Pharmaceutical Intermediate: Synthesis of Vilazodone

A primary application of a close structural analog, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, is in the synthesis of the antidepressant drug Vilazodone. The synthesis of this precursor follows a similar Friedel-Crafts acylation using 4-chlorobutyryl chloride, followed by reduction of the ketone. The resulting 3-(4-chlorobutyl)-1H-indole-5-carbonitrile is then reacted with 1-(benzofuran-5-yl)piperazine to yield Vilazodone. The chloroacetyl group in the title compound provides a shorter linker for the synthesis of other potential pharmaceutical agents.

Mechanism of Action of Derived Pharmaceuticals: Vilazodone

Vilazodone is a novel antidepressant that exhibits a dual mechanism of action. It acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the serotonin 5-HT1A receptor.

-

Selective Serotonin Reuptake Inhibition (SSRI): Vilazodone binds to the serotonin transporter (SERT), blocking the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[1] This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[1]

-

5-HT1A Receptor Partial Agonism: Vilazodone also acts as a partial agonist at 5-HT1A receptors.[1] Presynaptic 5-HT1A autoreceptors act as a negative feedback mechanism, reducing serotonin release when activated. As a partial agonist, vilazodone is thought to desensitize these autoreceptors more rapidly than SSRIs alone, potentially leading to a faster onset of therapeutic action.[2][3] Postsynaptically, its partial agonism contributes to the overall enhancement of serotonergic signaling.[2]

This dual action is believed to contribute to its efficacy in treating major depressive disorder and may be associated with a lower incidence of certain side effects compared to traditional SSRIs.[4]

Conclusion

This compound stands out as a valuable and versatile intermediate in the synthesis of pharmaceutically active compounds. Its straightforward synthesis via Friedel-Crafts acylation and the reactivity of its chloroacetyl group provide an efficient platform for the development of novel therapeutics. The successful application of its longer-chain analog in the synthesis of Vilazodone highlights the potential of this class of molecules in modern drug discovery. This technical guide provides the foundational knowledge for researchers to utilize this intermediate in their synthetic endeavors, with a clear understanding of its properties, synthesis, and the mechanism of action of the drugs it can be used to create. Further exploration of this intermediate could lead to the discovery of new chemical entities with improved therapeutic profiles.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(2-chloroacetyl)-1H-indole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-(2-chloroacetyl)-1H-indole-5-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the Friedel-Crafts acylation of 1H-indole-5-carbonitrile with chloroacetyl chloride.

Introduction

This compound is a valuable building block in medicinal chemistry. The presence of a reactive chloroacetyl group at the 3-position of the indole ring, combined with the nitrile group at the 5-position, allows for a variety of subsequent chemical modifications. This makes it a versatile precursor for the synthesis of a diverse range of biologically active molecules. The protocol outlined below describes a robust method for the preparation of this compound.

Reaction Scheme

The synthesis proceeds via a Friedel-Crafts acylation reaction, where 1H-indole-5-carbonitrile is acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Figure 1: Synthesis of this compound

Experimental Protocol

This protocol is adapted from established procedures for Friedel-Crafts acylation of indole derivatives.[1][2][3]

Materials:

-

1H-indole-5-carbonitrile

-

Chloroacetyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Carbon disulfide (CS₂, anhydrous)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Celite or a similar filter aid

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Addition funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice bath

-

Rotary evaporator

-

Standard laboratory glassware

-

Chromatography column

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous carbon disulfide or dichloromethane.

-

Addition of Acylating Agent: Cool the suspension to 0 °C using an ice bath. To this, add chloroacetyl chloride (1.1 equivalents) dropwise via an addition funnel over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Addition of Indole Substrate: After the addition is complete, add a solution of 1H-indole-5-carbonitrile (1.0 equivalent) in the same anhydrous solvent dropwise to the reaction mixture, again maintaining the temperature below 5 °C.

-

Reaction: Once the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and 1M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter through a pad of Celite, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis.

| Parameter | Value |

| Reactants | |

| 1H-indole-5-carbonitrile | 1.0 eq |

| Chloroacetyl chloride | 1.1 eq |

| Aluminum chloride | 1.2 eq |

| Reaction Conditions | |

| Solvent | Anhydrous Dichloromethane or Carbon Disulfide |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 3-5 hours |

| Product Characterization | |

| Molecular Formula | C₁₁H₇ClN₂O |

| Molecular Weight | 218.64 g/mol |

| Expected Yield | 60-80% (based on similar reactions) |

| Appearance | Expected to be a solid |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis protocol.

Synthesis Workflow Diagram

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Chloroacetyl chloride and aluminum chloride are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Dichloromethane and carbon disulfide are volatile and toxic. Avoid inhalation and skin contact.

-

The quenching of the reaction with water is exothermic. Perform this step slowly and with caution.

References

Application Notes and Protocols for the Friedel-Crafts Acylation of 1H-Indole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This reaction is of particular significance in pharmaceutical and medicinal chemistry for the synthesis of complex molecular scaffolds. The acylation of indole derivatives, such as 1H-indole-5-carbonitrile, provides valuable intermediates for the development of novel therapeutic agents. The electron-withdrawing nature of the nitrile group at the 5-position influences the reactivity of the indole ring, making the regioselective introduction of an acyl group at the C-3 position a key synthetic challenge.

This document provides detailed application notes and experimental protocols for the Friedel-Crafts acylation of 1H-indole-5-carbonitrile with chloroacetyl chloride to yield 2-chloro-1-(5-cyano-1H-indol-3-yl)ethan-1-one. This intermediate is a versatile building block for further chemical modifications.

Reaction and Mechanism